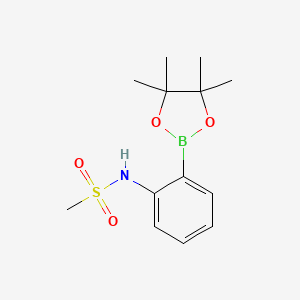![molecular formula C14H8F3N B1351438 3-[4-(Trifluoromethyl)phenyl]benzonitrile CAS No. 893734-90-2](/img/structure/B1351438.png)
3-[4-(Trifluoromethyl)phenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Trifluoromethyl)phenyl]benzonitrile, also known as TFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMB is a white crystalline powder that is soluble in organic solvents and is commonly used as a building block in the synthesis of other compounds.
Applications De Recherche Scientifique
Enhancing Polymer Solar Cells
The compound has also been used as an additive in polymer solar cells (PSCs). The addition of a perfluorinated compound derived from 3-[4-(Trifluoromethyl)phenyl]benzonitrile to PSCs with specific blend films has led to increased power conversion efficiencies. This improvement is attributed to the enhanced short circuit current and fill factor, which are crucial for the performance of solar cells. The compound aids in ordering the polymer chains, resulting in higher absorbance, larger crystal size, and enhanced mobility of charge carriers (Jeong et al., 2011).
In the Field of Organic Electronics
Additionally, the compound has found applications in the field of organic electronics. It has been used in the synthesis of new nonsteroidal androgen receptor antagonists for dermatological indications. The compound's unique structure and properties make it suitable for creating potent, selective, and active in vivo compounds without the risk of unwanted systemic side effects due to its primary pharmacology (Li et al., 2008).
Applications in High Voltage Lithium Ion Batteries
Moreover, 3-[4-(Trifluoromethyl)phenyl]benzonitrile and its derivatives have been used as electrolyte additives in high voltage lithium ion batteries. Specifically, one derivative was shown to significantly improve the cyclic stability of a specific cathode material, leading to better performance and durability of the batteries. The additive forms a low-impedance protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing unwanted chemical reactions (Huang et al., 2014).
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGRFIOYNFHFIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400582 |
Source


|
| Record name | 3-[4-(trifluoromethyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]benzonitrile | |
CAS RN |
893734-90-2 |
Source


|
| Record name | 3-[4-(trifluoromethyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)




![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)


![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)

![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)